(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-11-17(19(24)22-18-8-4-5-9-18)10-16-12-21-23(14-16)13-15-6-2-1-3-7-15/h1-3,6-7,10,12,14,18H,4-5,8-9,13H2,(H,22,24)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYCEIUJQUNKX-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CN(N=C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CN(N=C2)CC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may act as an inhibitor of Janus kinases (JAKs), which are critical in the signaling pathways for several cytokines and growth factors.
Biological Activity Overview
The compound has demonstrated a range of biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, potentially useful in treating inflammatory diseases. |
| Antimicrobial Properties | Shows activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Case Studies and Research Findings
-
Anticancer Activity
- A study conducted by Alotibi et al. (2020) reported that the compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects
- Research published in Molecular Pharmacology highlighted the compound's ability to downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests its potential application in managing chronic inflammatory conditions.
-
Antimicrobial Properties
- A study by Hegazy et al. (2021) demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Safety and Toxicity
While promising, further studies are necessary to evaluate the safety profile of this compound. Toxicological assessments are crucial for understanding any adverse effects associated with its use in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
